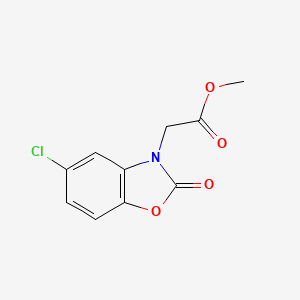

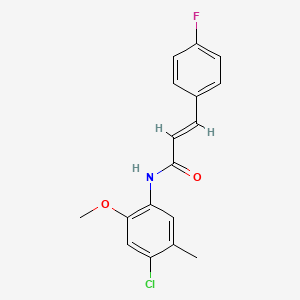

![molecular formula C19H15FO3 B5550243 7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)

7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chromenone derivatives typically involves reactions that construct the chromene core, followed by modifications to introduce various substituents. For instance, the reaction of salicylaldehyde and 2-cyclopenten-1-one can lead to dihydrocyclopenta[b]chromen-1(2H)-ones, demonstrating a method for synthesizing the chromene skeleton (Huo et al., 2005). Another method involves the three-component synthesis of chromeno derivatives, utilizing catalysts in aqueous media for efficient reaction processes (Ghorbani & Kiyani, 2014).

Molecular Structure Analysis

The molecular structure of chromenone derivatives is critical in determining their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for analyzing these structures. For example, studies have determined the crystal structure of chromene compounds, revealing important stabilizing interactions such as C-H...π and π-π interactions (Huo et al., 2005). These structural analyses are essential for understanding the properties and potential applications of these compounds.

Chemical Reactions and Properties

Chromenone derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. They can undergo cycloaddition, electrophilic substitution, and cyclization reactions, among others. A notable reaction is the DABCO-promoted cyclization of 2-amino-4H-chromen-4-ones with 2,6-dibenzylidenecyclohexan-1-ones, leading to chromeno[2,3-b]tetrahydroquinolines with high yields and E-selectivity (Xue et al., 2022).

Wissenschaftliche Forschungsanwendungen

Synthetic Protocols and Chemical Importance

7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one belongs to the broader class of compounds known as chromenes, which are of considerable pharmacological importance due to their presence in secondary metabolites. The synthesis of such chromenes, including 6H-benzo[c]chromen-6-ones, is critical due to their limited natural quantities and significant pharmacological applications. Synthetic protocols for these compounds have been reviewed, highlighting methods such as Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and radical-mediated cyclization, among others. These methods demonstrate the compound's importance in medicinal chemistry and drug development (Ofentse Mazimba, 2016; Ofentse Mazimba, 2016).

Environmental and Health Implications

Research on structurally similar compounds to 7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, particularly those involving polycyclic aromatic hydrocarbons (PAHs) and related structures, has indicated potential environmental and health implications. These include the occurrence, fate, and potential genotoxic/mutagenic risks of oxy-PAHs, highlighting the need for careful consideration in the use and disposal of such chemicals to mitigate adverse impacts on human health and the environment (Adeline Clergé et al., 2019).

Analytical and Corrosion Inhibition Applications

The analytical applications of chromene derivatives, including the development of chemosensors for various analytes, have been explored. For instance, 4-methyl-2,6-diformylphenol, a related compound, has been used to create chemosensors for detecting metal ions, anions, and neutral molecules, demonstrating the versatility and utility of chromene derivatives in analytical chemistry (P. Roy, 2021). Additionally, quinoline derivatives, which share some structural similarities with chromenes, have been reviewed for their effectiveness as anticorrosive materials, suggesting potential applications of chromene derivatives in corrosion inhibition (C. Verma et al., 2020).

Eigenschaften

IUPAC Name |

7-[(2-fluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FO3/c20-17-7-2-1-4-12(17)11-22-13-8-9-15-14-5-3-6-16(14)19(21)23-18(15)10-13/h1-2,4,7-10H,3,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLBTJVORFSRQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

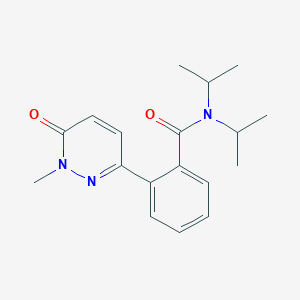

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)

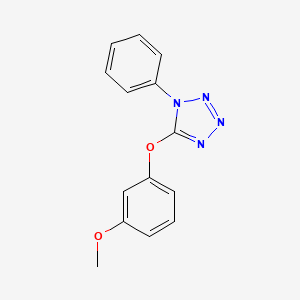

![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)

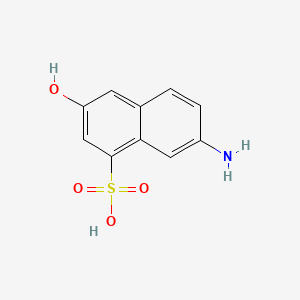

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![4-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5550184.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)

![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)

![N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)